Product packaging for Benzethonium(Cat. No.:CAS No. 498-77-1)

Benzethonium

Cat. No.: B3425972
CAS No.: 498-77-1
M. Wt: 429.6 g/mol
InChI Key: USLZJBWCHRRIAQ-UHFFFAOYSA-M
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Description

Dimethyl-(phenylmethyl)-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]ammonium is an alkylbenzene.
Benzethonium is a synthetic quaternary ammonium salt with surfactant, antiseptic, and broad spectrum antimicrobial properties. Its salt form, this compound chloride, is primarily used as a skin disinfectant at concentrations of 0.1-0.2 %, which are safe and effective concentrations for the compound specified by the U.S. Food and Drug Administration (FDA). It is additionally found in cosmetics and toiletries such as mouthwashes and anti-itch ointments. It is shown to be effective in mediating its antimicrobial action against bacteria, fungi, mold and viruses. There is evidence that this compound acts as a spermatocide but may cause vaginal irritation. This compound was identified as a novel cancer-specific compound by cell-based small-molecule screen.
This compound is a natural product found in Annona muricata, Annona glabra, and other organisms with data available.
Bactericidal cationic quaternary ammonium surfactant used as a topical anti-infective agent. It is an ingredient in medicaments, deodorants, mouthwashes, etc., and is used to disinfect apparatus, etc., in the food processing and pharmaceutical industries, in surgery, and also as a preservative. The compound is toxic orally as a result of neuromuscular blockade.
See also: this compound Chloride (has salt form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO3 B3425972 Benzethonium CAS No. 498-77-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

While exact mechanism of benzethonium is not fully understood, it is proposed that benzethonium acts similarly to other structurally-related quaternary ammonium compounds in disrupting cytoplasmic and outer membrane lipid bilayers of microorganisms. The positively charged quaternary nitrogen associates with the polar head groups of acidic membrane phospholipids, followed by the hydrophobic tail interacting with the hydrophobic membrane core. Benzethonium is thought to form mixed-micelle aggregates with hydrophobic membrane components that solubilize membrane and lyse the cells, leading to leakage of cytoplasmic contents. Based on findings in vitro cell assays, its mode of action on cancer cells may involve cancer cell apoptosis via dysregulating mitochondria or rough endoplasmic reticulum (rER). It is proposed that intracellular cationic molecules such as benzethonium will create swelling of the rER and damage the organelle. Ultimately, there is a loss in cell membrane integrity and cytosolic Ca2+ levels increase. Dysregulation of mitochondria and rER leads to the activation of caspase-2, caspase-8, caspase-9, and caspase-3.

CAS No.

498-77-1

Molecular Formula

C27H43NO3

Molecular Weight

429.6 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;hydroxide

InChI

InChI=1S/C27H42NO2.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H2/q+1;/p-1

InChI Key

USLZJBWCHRRIAQ-UHFFFAOYSA-M

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[OH-]

melting_point

158-163

solubility

Soluble

Origin of Product

United States

Historical and Foundational Research Context of Benzethonium

Early Academic Investigations into Quaternary Ammonium (B1175870) Compounds and Their Biological Activity

The scientific journey into the biological activities of Quaternary Ammonium Compounds (QACs) began in the early 20th century. These compounds, characterized by a central positively charged nitrogen atom bonded to four organic groups, laid the foundational chemistry for the later development of specific molecules like Benzethonium (B1203444).

Initial explorations into the antimicrobial potential of QACs can be traced back to 1916, when the bactericidal effects of hexamethylene tetramine derivatives were first investigated in a laboratory setting researchgate.netnih.gov. However, these early findings did not immediately lead to widespread application. The pivotal moment in QAC research came in 1935 through the work of Gerhard Domagk, who demonstrated that attaching an aliphatic group to the quaternary nitrogen significantly enhanced the compound's biocidal properties proquimia.com. Domagk's research led to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first generation of QACs, and firmly established their potential in medical and disinfection practices nih.govproquimia.com.

Subsequent research built upon this foundation, leading to the creation of successive generations of QACs, each with improved biocidal activity, detergency, and lower toxicity proquimia.com. This systematic progression underscored the growing academic and commercial interest in harnessing the unique properties of these cationic surfactants.

YearKey Research DevelopmentSignificance
1915-1916 Jacobs and Heidelberg report the synthesis of QACs and investigate their bactericidal effects researchgate.netproquimia.comhipurequats.com.Marks the origin of QACs as potential antimicrobial agents.
1935 Gerhard Domagk discovers Benzalkonium chloride (BAC) and shows that an aliphatic group enhances biocidal properties nih.govproquimia.com.A significant step in the development of biologically active QACs, leading to their practical application in medicine.
1955 The third generation of QACs is created by combining first and second-generation compounds proquimia.com.Resulted in improved biocidal activity and detergency with reduced toxicity.
1965 Fourth-generation QACs, such as didecyl dimethyl ammonium chloride (DDAC), are developed proquimia.com.Offered higher biocidal efficacy, especially in the presence of organic matter and hard water.

Evolution of Research Perspectives on this compound's Mechanistic Actions

The understanding of how this compound exerts its biological effects has evolved from a general membrane-disruption model to a more nuanced view that includes multiple cellular targets.

Early Mechanistic Postulates: The foundational mechanism attributed to this compound, like other QACs, is its interaction with and disruption of microbial cell membranes patsnap.comresearchgate.net. As a cationic surfactant, its positively charged quaternary nitrogen head is attracted to the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) patsnap.commdpi.com. The long, hydrophobic tail then penetrates the lipid bilayer. This integration disrupts the membrane's structural integrity, leading to increased permeability and the leakage of essential cytoplasmic contents like ions and nucleotides, ultimately causing cell lysis proquimia.compatsnap.comdrugbank.comparksideirl.com.

Refined and Expanded Mechanisms: Over time, research has revealed that this compound's activity is not limited to simple membrane solubilization. Further investigations have identified additional mechanisms that contribute to its potent antimicrobial and, more recently discovered, anticancer effects:

Protein Denaturation: this compound can disrupt the non-covalent bonds (hydrogen bonds and hydrophobic interactions) that maintain the three-dimensional structure of proteins. This denaturation inactivates critical enzymes and structural proteins, impairing various cellular functions patsnap.com.

Mitochondrial Disruption: Research has identified mitochondria as a key target for QACs. As lipophilic cations, they can accumulate in the negatively charged mitochondrial matrix acs.org. Studies suggest this compound induces a loss of mitochondrial membrane potential, a critical event that precedes cell death and apoptosis nih.govaacrjournals.org. This inhibition of mitochondrial oxidative phosphorylation is now considered a primary mechanism underlying the antimicrobial effects of QACs acs.org.

Induction of Apoptosis and STAT3 Inhibition: In the context of cancer cell research, this compound has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) nih.gov. Mechanistic studies suggest this compound may bind directly to the SH2 domain of STAT3, inhibiting its dimerization and preventing its translocation to the nucleus. This action downregulates downstream proteins, such as Mcl-1, and induces mitochondrial-mediated apoptosis in cancer cells nih.govnih.gov.

MechanismDescriptionPrimary Target
Membrane Disruption The amphiphilic molecule integrates into and solubilizes the lipid bilayer, causing leakage of cellular contents patsnap.comdrugbank.comparksideirl.com.Cytoplasmic and outer membranes.
Protein Denaturation Disrupts the tertiary structure of proteins, leading to loss of function patsnap.com.Enzymes, transport proteins, structural proteins.
Mitochondrial Dysfunction Accumulates in mitochondria, causing a loss of membrane potential and inhibiting oxidative phosphorylation acs.orgnih.govaacrjournals.org.Mitochondria.
STAT3 Pathway Inhibition Binds to the SH2 domain of STAT3, preventing its activation and nuclear translocation, which induces apoptosis nih.gov.STAT3 protein, primarily in cancer cells.

Methodological Advancements Facilitating this compound Research and Analysis

The ability to accurately study and quantify this compound in various matrices has been crucial for understanding its properties. Research has been supported by the continuous development of analytical methodologies, from classical techniques to sophisticated modern instrumentation.

Spectrophotometric Methods: Early and still widely used methods for the determination of this compound are based on spectrophotometry. These techniques are often simple, rapid, and cost-effective. They typically involve the formation of an ion-pair or a colored aggregate between the cationic this compound and an anionic dye, such as chromotropic acid azo dyes, eosin Y, or various sulfonphthaleins like bromophenol blue ekb.egresearchgate.netresearchgate.net. The resulting colored product is then extracted into an organic solvent, and its absorbance is measured at a specific wavelength to determine the concentration of this compound ekb.eg. UV spectrophotometry, which measures the direct light absorption of aqueous this compound solutions, is also a common method nih.gov.

Chromatographic Techniques: The advent of chromatography provided a significant leap in specificity and sensitivity for this compound analysis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode with UV detection, is a robust and widely used method for the determination of this compound in complex mixtures like pharmaceutical formulations and cosmetic samples nih.govthermofisher.commdpi.com. The development of specialized columns, such as those functionalized with biphenyl groups, has enabled advanced techniques like mixed-mode chromatography, which combines reversed-phase and hydrophilic interaction liquid chromatography (HILIC) for enhanced separation chromatographyonline.comchromatographyonline.com. Ultra-High Performance Liquid Chromatography (UHPLC) methods have also been developed, offering significantly faster analysis times novonordiskpharmatech.com.

Gas Chromatography (GC): GC is another viable method for the quantitative determination of this compound, often used as an alternative or confirmatory technique to HPLC nih.gov.

Other Advanced Analytical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a non-targeted and quantitative approach for analysis. It can simultaneously identify and quantify this compound and monitor its effects on the metabolic profile of biological systems, such as microbial communities, without requiring extensive sample preparation or individual standards nih.govmdpi.com.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and structural confirmation, allowing for the unambiguous identification of this compound and its related homologues mdpi.comnih.gov.

Centrifugal Analysis: Automated methods using centrifugal analyzers have been adapted for determining protein concentrations using a this compound chloride-based method, demonstrating the compound's utility as an analytical reagent itself nih.gov.

Analytical MethodPrincipleKey Advantages
UV-Vis Spectrophotometry Measures light absorbance of a colored ion-pair complex or the compound directly ekb.egresearchgate.netnih.gov.Rapid, simple, cost-effective.
HPLC / UHPLC Separates this compound from other components based on its affinity for a stationary phase, followed by detection (commonly UV) thermofisher.comchromatographyonline.comnovonordiskpharmatech.com.High specificity, sensitivity, and accuracy; suitable for complex matrices.
Gas Chromatography (GC) Separates compounds in the gas phase based on their volatility and interaction with a stationary phase nih.gov.Provides an alternative, robust method for quantification.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural and quantitative information mdpi.com.Non-destructive, requires minimal sample preparation, provides structural confirmation and metabolomic data.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules nih.gov.High sensitivity and specificity, provides molecular weight and structural information.

Mechanistic Elucidations of Benzethonium S Cellular and Molecular Interactions

Interactions with Microbial Cellular Structures

Benzethonium's primary mode of action involves direct interaction with the outer layers of microbial cells, compromising their structural integrity and essential functions.

Disruption of Bacterial Cytoplasmic Membrane Integrity and Permeability

This compound (B1203444) chloride integrates into the lipid bilayer of bacterial cell membranes, driven by hydrophobic interactions between its alkyl chains and the membrane's fatty acid components patsnap.com. The positively charged quaternary ammonium (B1175870) group exhibits a strong affinity for the negatively charged constituents of the microbial cell envelope patsnap.com. This integration disrupts the membrane's structural integrity, leading to increased permeability patsnap.com. The compromised membrane allows for the leakage of vital intracellular contents, such as ions and nucleotides, which disrupts the cell's osmotic balance and essential functions patsnap.com. This compound is thought to form mixed-micelle aggregates with hydrophobic membrane components, which solubilize the membrane and lead to cell lysis, ultimately causing the leakage of cytoplasmic contents drugbank.comnih.gov. This disruption of the cell membrane interferes with the maintenance of the electrochemical gradient, a process critical for energy production and nutrient transport patsnap.com. This compound chloride, like other quaternary ammonium compounds (QACs), acts by destabilizing lipid bilayers, particularly in Gram-negative bacteria novonordiskpharmatech.com. The adsorption of the alkylammonium cation onto the bacterial cell surface, followed by diffusion through the cell wall and subsequent disruption of the cytoplasmic membrane, results in the release of cytoplasmic constituents and cell death mdpi.com.

Effects on Fungal Cell Wall and Membrane Ultrastructure

Similar to its action on bacteria, this compound chloride targets the cell wall and membrane of fungal cells patsnap.com. It binds to negatively charged sites on fungal cell walls, altering membrane permeability and causing the leakage of essential intracellular components patsnap.com. Scanning electron microscopy (SEM) studies have revealed that this compound chloride disrupts the cell membranes and cell walls of fungal spores, leading to the release of intracellular compounds that inactivate the spores mdpi.com. Research indicates that this compound chloride, along with benzalkonium chloride, causes significant alterations to the surface structure of fungal arthroconidia, characterized by the destruction of both cell walls and cell membranes psu.ac.th.

Modulation of Membrane Potential and Transport Systems

The disruption of the cell membrane by this compound chloride impairs its ability to maintain a proper electrochemical gradient, which is essential for cellular energy production and nutrient transport systems patsnap.com. While specific studies on this compound's direct modulation of membrane potential are less detailed in the provided literature, research on related QACs, such as benzalkonium chloride, suggests that pre-exposure can decrease membrane potential, potentially leading to bacterial dormancy nih.gov.

Intracellular Targets and Biochemical Pathway Perturbations

Beyond its direct impact on cell membranes, this compound can also interfere with critical intracellular components and biochemical pathways.

Inhibition of Essential Enzymatic Activities

This compound chloride has been shown to interfere with enzyme functions within microbial cells patsnap.compatsnap.com. It acts as a potent inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically targeting α4β2 nAChRs and α7 nAChRs with reported IC50 values of 49 nM and 122 nM, respectively selleckchem.com. Furthermore, it inhibits muscarinic signaling with a calculated IC50 of 15 μM selleckchem.com. In studies investigating its potential anticancer activity, this compound chloride demonstrated inhibition of elastase enzyme activity with an EC50 of 166 ± 4 mM and carboxylesterase enzyme activity with an EC50 of 123.700 ± 0.009 mM researchgate.net.

Denaturation and Coagulation of Cytoplasmic Macromolecules

This compound chloride possesses the ability to denature proteins patsnap.compatsnap.com. This process involves the disruption of hydrogen bonds and hydrophobic interactions that maintain the stable three-dimensional structure of proteins, leading to a loss of their functional integrity patsnap.com. This denaturation can impair various cellular processes, including enzyme function and nutrient transport patsnap.com. While the direct mechanism of this compound-induced macromolecule coagulation is not extensively detailed, it is understood that compounds capable of disrupting protein structure can lead to their denaturation and functional loss patsnap.comscribd.com.

Alterations in Cellular Respiration and Mitochondrial Function

This compound's interaction with cellular components extends to critical organelles involved in energy production and cellular homeostasis, notably the mitochondria and the rough endoplasmic reticulum (rER). These interactions can lead to significant dysregulation of cellular respiration and metabolic pathways.

Dysregulation of Mitochondria and Rough Endoplasmic Reticulum

Research indicates that this compound can induce apoptosis in cancer cells by dysregulating the mitochondria and the rough endoplasmic reticulum drugbank.comnih.govresearchgate.netnih.govaacrjournals.orgnih.gov. Intracellular accumulation of this compound is proposed to cause swelling and damage to the rER drugbank.comnih.gov. This organelle damage, coupled with mitochondrial dysfunction, initiates a cascade of events leading to cell death. Specifically, this compound has been observed to cause a loss of mitochondrial membrane potential (ΔΨM), which precedes an increase in cytosolic calcium (Ca2+) levels and subsequent cell death aacrjournals.orgnih.gov. Studies suggest that this compound can induce hyperpolarization of mitochondria and compromise cell membrane integrity researchgate.netresearchgate.net. Furthermore, this compound's interaction with the mitochondrial calcium uniporter (MCU) has been noted, delaying cell growth and migration in certain cancer cell lines and protecting them from ceramide-induced apoptosis, which is linked to mitochondrial Ca2+ uptake in cancer progression researchgate.netucl.ac.uk. The dysregulation of these organelles ultimately triggers the activation of key apoptotic signaling pathways, including caspases -2, -8, -9, and -3 drugbank.comnih.govnih.gov.

Impact on ATP Synthesis and Oxygen Consumption

While direct quantitative data on this compound's specific impact on ATP synthesis and oxygen consumption rates is less extensively detailed in the provided literature compared to its effects on mitochondrial structure and membrane potential, the observed mitochondrial dysregulation implies a disruption of cellular energy metabolism. Structurally related QACs, such as Benzalkonium Chloride (BKC), have been shown to inhibit mitochondrial ATP synthesis and oxygen consumption by targeting mitochondrial complex I nih.gov. Given this compound's similar cationic detergent properties and its demonstrated ability to disrupt mitochondrial function, it is plausible that it also interferes with these vital bioenergetic processes, though specific experimental validation for this compound is needed. The observed loss of mitochondrial membrane potential is a direct indicator of compromised mitochondrial function, which is intrinsically linked to reduced ATP production.

Interactions with Viral Envelopes and Replication Mechanisms

This compound's cationic surfactant nature allows it to effectively disrupt the lipid bilayers that constitute the envelopes of many viruses drugbank.comnih.govpharmaceutical-technology.compatsnap.compatsnap.comdrugbank.compatsnap.com. This interaction is a primary mechanism for its antiviral activity. The positively charged headgroup of this compound adsorbs to the negatively charged phospholipids (B1166683) of the viral envelope, leading to reduced membrane fluidity and the formation of hydrophilic gaps pharmaceutical-technology.compatsnap.compatsnap.compatsnap.com. The hydrophobic alkyl chain then penetrates the lipid bilayer, disrupting its physical and biochemical properties pharmaceutical-technology.compatsnap.compatsnap.compatsnap.com. This process results in the solubilization of viral envelope components into this compound-phospholipid micelles, compromising the integrity of the virus and diminishing its infectivity pharmaceutical-technology.commdpi.com. This mechanism is effective against a broad spectrum of enveloped viruses, including influenza viruses pharmaceutical-technology.commdpi.com. The disruption of the viral envelope can prevent the virus from attaching to host cells or entering them, thereby inhibiting the initial stages of viral replication mdpi.com. While specific details on how this compound interferes with later stages of viral replication (e.g., uncoating, genome replication, protein synthesis) are not extensively detailed in the provided snippets, the initial disruption of the viral envelope is a critical step in preventing infection.

Comparative Mechanistic Studies Across Diverse Organismal Models

This compound's cellular and molecular interactions have been investigated across various experimental models, providing insights into its efficacy and comparative toxicity.

Cancer Cell Lines: this compound exhibits significant antitumor activity against various cancer cell lines in vitro. Studies have quantified its efficacy by determining the dose required to reduce cell viability by 50% (ED50). For instance, in FaDu (hypopharyngeal squamous cancer) cells, the ED50 was approximately 3.8 μmol/L after 48 hours of incubation, while in C666-1 (nasopharyngeal cancer) cells, it was around 5.3 μmol/L drugbank.comaacrjournals.orgnih.gov. It has also been shown to delay cell growth and migration in triple-negative breast cancer cells (MDA-MB-231) in a manner dependent on the mitochondrial calcium uniporter (MCU) researchgate.netucl.ac.uk. Its broad-range antitumor activity has been evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute/NIH Developmental Therapeutics Program aacrjournals.orgnih.gov.

Fish (Cyprinus carpio) : Research on the common carp (B13450389) (Cyprinus carpio) has investigated the sub-lethal toxicity of this compound Chloride (BEC) on hepatic tissue mdpi.com. Exposure to 1 mg/L BEC for 96 hours led to significant alterations in antioxidant enzyme systems, including decreases in catalase, glutathione (B108866) peroxidase, glutathione reductase, and glutathione S-transferase activities. Glucose-6-phosphate dehydrogenase activity also decreased, indicating a reduction in NADPH formation and consequently, reduced glutathione levels. These changes correlated with increased lipid peroxidation and morphological alterations in the liver, such as cytoplasmic vacuolization and nuclear hypertrophy, suggesting oxidative stress and potential mitochondrial dysfunction induced by BEC mdpi.com.

Nematodes (C. elegans) and Zebrafish (Danio rerio) : Comparative toxicity studies have indicated that Benzalkonium Chloride and this compound Chloride are more toxic to model organisms like nematodes and zebrafish than other biocides such as triclosan (B1682465) and triclocarban (B27905) researchgate.net. This finding suggests that these QACs should not be considered inherently safer alternatives in environmental risk assessments.

Cellular Assays and High-Throughput Screening: this compound's mechanisms have been explored using high-throughput screening methods on various cancer and normal cell lines aacrjournals.orgnih.govresearchgate.net. These studies employ techniques like transmission electron microscopy and flow cytometry to elucidate its mode of action and in vivo efficacy in xenograft models aacrjournals.orgnih.govresearchgate.net.

Data Tables

Table 1: Cytotoxicity of this compound in Cancer Cell Lines This table summarizes the concentration of this compound required to reduce cell viability by 50% (ED50) after a 48-hour incubation period in various cancer cell lines.

Cell Line TypeCell Line NameED50 (μmol/L)Incubation Time (hours)Reference(s)
Hypopharyngeal Squamous CancerFaDu3.848 drugbank.comaacrjournals.orgnih.gov
Nasopharyngeal CancerC666-15.348 drugbank.comaacrjournals.orgnih.gov
Triple-Negative Breast CancerMDA-MB-231Not specifiedNot specified researchgate.netucl.ac.uk

Table 2: Effects of this compound Chloride (BEC) on Oxidative Stress Markers in Cyprinus carpio Liver This table presents key findings from a study investigating the sub-lethal toxicity of BEC on Cyprinus carpio liver, focusing on enzyme activities after 96 hours of exposure to 1 mg/L BEC.

Parameter / Enzyme ActivityControl Group (Relative Activity)BEC Exposed Group (Relative Activity)% Change (Approximate)Potential ImplicationReference(s)
Catalase1.0Decreased~44% decreaseReduced detoxification of reactive oxygen species (ROS) mdpi.com
Glutathione Peroxidase1.0Decreased~31% decreaseReduced detoxification of ROS mdpi.com
Glutathione Reductase1.0Decreased~30% decreaseReduced regeneration of reduced glutathione (GSH) mdpi.com
Glutathione S-transferase1.0Decreased~45% decreaseReduced conjugation of xenobiotics and ROS detoxification mdpi.com
Glucose-6-phosphate Dehydrogenase1.0Decreased~29% decreaseReduced NADPH production, impacting GSH regeneration mdpi.com
Lipid PeroxidationLowIncreasedNot specifiedIndicates oxidative damage to lipids mdpi.com

Compound List:

this compound

this compound Chloride (BEC, BZT)

Benzalkonium Chloride (BKC, BZK, BAC)

Chloroxylenol (CHO, PCMX)

Triclosan (TCS)

Triclocarban (TCC)

Polyhexamethylene guanidine (B92328) molybdate (B1676688) (PHMG-H)

Microbiological Research on Resistance Mechanisms and Adaptations to Benzethonium

Phenotypic and Genotypic Adaptations in Bacterial Populations.nih.govmarquette.edu

Bacteria have demonstrated a remarkable ability to adapt to the presence of benzethonium (B1203444) through a variety of phenotypic and genotypic changes. These adaptations can be transient, offering temporary survival in the presence of the biocide, or stable, resulting from genetic mutations that are passed on to subsequent generations. nih.gov Studies on bacteria exposed to QACs like this compound have revealed alterations in cellular processes, including the expression of genes involved in general and oxidative stress responses, as well as fatty acid metabolism. nih.gov For instance, exposure of Escherichia coli to benzalkonium chloride (a closely related QAC) has been shown to induce mutations in the lpxM locus, which is involved in lipid A biosynthesis, leading to a reduction in cell surface charge and increased tolerance. nih.gov

The stability of these adaptations can vary between bacterial species. For example, increased minimum inhibitory concentrations (MICs) to benzalkonium chloride have been found to be stable in Salmonella enterica and Pseudomonas aeruginosa, but transient in Staphylococcus aureus. nih.gov These adaptations are often multifactorial, involving a combination of the mechanisms detailed in the following subsections.

Efflux Pump Systems in this compound Resistance.scispace.com

One of the most significant mechanisms of bacterial resistance to this compound and other QACs is the active efflux of the compound from the cell. nih.govnih.gov Efflux pumps are transport proteins that expel a wide range of substrates, including antimicrobial agents, from the bacterial cytoplasm and/or cell membrane. scispace.comnih.gov Several families of efflux pumps have been implicated in QAC resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-cell division (RND) family, and the small multidrug resistance (SMR) family. nih.govresearchgate.net

The overexpression of these efflux pumps prevents this compound from reaching its target concentration at the cell membrane, thereby conferring resistance. nih.gov In many cases, the genes encoding these efflux pumps are located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations. nih.gov The table below summarizes key efflux pump systems involved in resistance to quaternary ammonium (B1175870) compounds.

Efflux Pump FamilyExamples of PumpsBacteriaEnergy Source
RND (Resistance-Nodulation-Division)AcrAB-TolC, MexAB-OprMGram-negative bacteriaProton motive force
MFS (Major Facilitator Superfamily)NorA, QacA/BStaphylococcus aureusProton motive force
SMR (Small Multidrug Resistance)QacC/Smr, EmrEStaphylococcus aureus, Escherichia coliProton motive force
ABC (ATP-Binding Cassette)-Gram-positive and Gram-negative bacteriaATP hydrolysis

Alterations in Membrane Lipid Composition and Structure.asm.orgnih.gov

Given that the primary target of this compound is the cell membrane, it is not surprising that alterations in membrane lipid composition and structure are a key resistance strategy. nih.govasm.org Research has shown that bacteria can modify their membrane fluidity and charge to reduce the efficacy of QACs. researchgate.net

In a study on Pseudomonas aeruginosa, resistance to benzalkonium chloride was associated with an increase in the content of phospholipids (B1166683) and fatty and neutral lipids in the cell wall. asm.org This alteration is believed to reduce the permeability of the cell wall to the disinfectant. asm.org Specifically, an increase in cellular fatty acids was identified as a contributing factor to reduced permeation. asm.org Furthermore, exposure of Bacillus cereus to benzalkonium chloride has been shown to induce the expression of genes involved in fatty acid metabolism, suggesting an active remodeling of the cell membrane in response to the biocide. nih.gov Changes in the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria can also reduce the negative charge of the outer membrane, thereby decreasing its affinity for the cationic this compound molecule. nih.gov

Bacterial SpeciesObserved Membrane AlterationConsequence
Pseudomonas aeruginosaIncreased content of phospholipids and fatty acids in the cell wall. asm.orgReduced permeability to benzalkonium chloride. asm.org
Escherichia coliMutations in the lpxM locus affecting lipid A biosynthesis. nih.govReduced negative cell surface charge, increased tolerance. nih.gov
Bacillus cereusUpregulation of genes involved in fatty acid metabolism. nih.govActive membrane remodeling in response to benzalkonium chloride. nih.gov

Biofilm Formation as a Resistance Strategy.mdpi.comresearchgate.netwalshmedicalmedia.com

Biofilm formation is a significant mechanism of resistance to a wide array of antimicrobial agents, including this compound. researchgate.net Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. This matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier, limiting the penetration of disinfectants.

Bacteria within a biofilm exhibit different physiological states compared to their planktonic (free-swimming) counterparts, which can contribute to their reduced susceptibility. For instance, cells in the deeper layers of a biofilm may be in a dormant or slow-growing state, making them less susceptible to antimicrobials that target active cellular processes. Studies have shown that sublethal concentrations of benzalkonium chloride can, in some cases, stimulate biofilm formation in certain bacterial species, potentially exacerbating the problem of resistance. mdpi.comresearchgate.net The protective nature of the biofilm matrix, coupled with the physiological heterogeneity of the bacterial population within it, makes biofilms a formidable barrier to disinfection.

Plasmid-Mediated Resistance Determinants.nih.govasm.org

The dissemination of this compound resistance is often facilitated by the transfer of resistance genes located on mobile genetic elements, particularly plasmids. nih.govyoutube.com These plasmids can carry genes encoding for efflux pumps, enzymes that modify the disinfectant, or proteins that protect the cellular target. nih.gov

A notable example is the qac genes (quaternary ammonium compound resistance genes), which are frequently found on plasmids in a variety of bacterial species, including Staphylococcus aureus. nih.gov The products of these genes are typically efflux pumps of the MFS or SMR families. nih.gov The presence of these genes on plasmids allows for their rapid transfer between different bacteria through horizontal gene transfer, contributing to the widespread distribution of QAC resistance. nih.gov For instance, a plasmid-associated benzalkonium chloride resistance cassette, bcrABC, has been identified in Listeria monocytogenes, a foodborne pathogen. nih.gov The genes in this cassette were found to be essential for conferring resistance. nih.gov

Fungal Resistance Pathways to this compound.mdpi.comresearchgate.net

Research on specific fungal resistance pathways to this compound is less extensive compared to the body of work on bacterial resistance. However, this compound chloride has been shown to be effective against certain fungi by inhibiting spore germination and mycelial growth. mdpi.comresearchgate.net The primary mechanism of action is believed to be similar to that in bacteria, involving the disruption of the fungal cell membrane's permeability. mdpi.com

General mechanisms of fungal resistance to antimicrobial agents, which may also be relevant to this compound, include:

Alterations in the cell membrane: Changes in the composition of ergosterol (B1671047) and other lipids in the fungal cell membrane could potentially reduce the binding or disruptive action of this compound.

Efflux pumps: Fungi also possess efflux pumps, such as those from the ABC and MFS superfamilies, which are known to confer resistance to various antifungal drugs. nih.gov It is plausible that these pumps could also recognize and extrude quaternary ammonium compounds.

Biofilm formation: Similar to bacteria, some fungi can form biofilms that provide a protective barrier against antimicrobial agents.

While specific studies detailing the molecular mechanisms of fungal resistance to this compound are limited, the fungicidal activity of this compound against pathogens like Fusarium solani and Fusarium oxysporum has been documented. mdpi.comresearchgate.net Further research is needed to fully elucidate the specific resistance pathways that fungi may develop in response to prolonged exposure to this compound.

Cross-Resistance Phenomena with Other Antimicrobial Agents.nih.govmedcraveonline.com

A significant concern associated with the use of biocides like this compound is the potential for the development of cross-resistance to clinically important antibiotics. nih.govmedcraveonline.com This phenomenon occurs when a single resistance mechanism confers protection against multiple antimicrobial agents. medcraveonline.com

Efflux pumps are a primary driver of cross-resistance. nih.gov Pumps that are overexpressed in response to this compound exposure can often recognize and expel a broad range of substrates, including various classes of antibiotics. nih.gov For example, bacteria that have adapted to benzalkonium chloride have been shown to exhibit reduced susceptibility to antibiotics such as ampicillin, ciprofloxacin, and sulfamethoxazole. marquette.eduresearchgate.netnih.gov

The co-location of genes conferring resistance to both biocides and antibiotics on the same mobile genetic elements, such as plasmids, is another mechanism that can lead to co-resistance. researchgate.net The selective pressure exerted by the use of this compound can lead to the maintenance and spread of these plasmids, which also carry antibiotic resistance genes, even in the absence of the antibiotic. researchgate.net The table below provides examples of observed cross-resistance.

BiocideBacterial SpeciesAntibiotics with Observed Cross-Resistance
Benzalkonium chlorideEscherichia coliCiprofloxacin, Sulfamethoxazole. marquette.edunih.gov
Benzalkonium chlorideSalmonella entericaErythromycin, Tetracycline. nih.gov
Benzalkonium chlorideAcinetobacter baumanniiGentamicin. nih.gov
ChlorhexidineKlebsiella pneumoniaeColistin. medcraveonline.com

The potential for this compound to contribute to the selection and dissemination of antibiotic resistance highlights the importance of its prudent use in both clinical and non-clinical settings. nih.gov

In Vitro Models for Studying Resistance Development and Persistence

The emergence and persistence of bacterial resistance to this compound, a quaternary ammonium compound (QAC), are investigated using various laboratory models. These in vitro systems are designed to simulate the selective pressures that lead to reduced susceptibility and to elucidate the underlying genetic and phenotypic changes.

Commonly employed models include stepwise exposure protocols, where bacteria are cultured in the presence of gradually increasing concentrations of this compound. This method mimics a gradual adaptation process and allows for the selection of mutants with higher tolerance levels. nih.govnih.gov Researchers typically begin by exposing a bacterial population to a sub-inhibitory concentration of the compound. The surviving organisms are then transferred to a medium with a slightly higher concentration. This process is repeated over numerous passages, leading to the isolation of strains with significantly elevated minimum inhibitory concentrations (MICs). scribd.comscispace.com

Another approach is the continuous exposure model, where bacteria are cultured for extended periods in a medium containing a constant sub-inhibitory concentration of this compound. nih.gov This method is useful for studying the long-term persistence of resistance mechanisms and the physiological adaptations that occur under consistent selective pressure. A more sophisticated version of this is the morbidostat, a continuous culture device that automatically adjusts the concentration of the antimicrobial agent to maintain a constant level of growth inhibition, thereby applying a continuous and dynamic selective pressure for resistance evolution.

These in vitro evolution experiments have consistently demonstrated that exposure to QACs like this compound can lead to the selection of resistant mutants. nih.govbiorxiv.org The findings from these models often show that the resulting resistance is stable, persisting even after the selective pressure is removed. scispace.com A primary mechanism of resistance identified through these studies is the upregulation of efflux pumps, which actively transport the antimicrobial agent out of the bacterial cell. nih.gov

Molecular Epidemiology of this compound Resistance Genes

The molecular epidemiology of this compound resistance is primarily centered on the prevalence and distribution of specific resistance genes, particularly the quaternary ammonium compound resistance (qac) genes. These genes typically encode for small multidrug resistance (SMR) family efflux pumps that confer low-level resistance to a broad range of cationic compounds, including this compound.

Surveillance studies have identified several key qac genes in clinical and environmental isolates. The most frequently reported include qacA/B, qacC (now known as smr), qacE, qacEΔ1, qacG, qacH, and qacJ. brieflands.comnih.govresearchgate.net The prevalence of these genes can vary significantly by bacterial species, geographical location, and the environmental context from which the isolates were obtained.

For instance, the qacA/B and smr genes are commonly found in staphylococci. nih.gov In Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, qacE and its truncated, more active variant, qacEΔ1, are frequently detected. brieflands.comresearchgate.net These genes are often located on mobile genetic elements like plasmids and class 1 integrons, which also carry genes conferring resistance to antibiotics. researchgate.net This co-localization raises concerns about the co-selection of antibiotic and biocide resistance.

The following table summarizes findings from various studies on the prevalence of this compound resistance-associated genes in different bacterial species.

Gene(s)Bacterial SpeciesIsolate SourceLocationPrevalenceReference
qacE, qacEΔ1Pseudomonas aeruginosaClinical InfectionsIran75.7% of isolates harbored at least one of these genes. brieflands.com
qacEΔ1Acinetobacter baumanniiClinical IsolatesIndia100% of isolates carried this gene. researchgate.net
qacG, qacH, qacJStaphylococcus aureus (MRSA)Clinical IsolatesNot SpecifiedqacJ: 16%, qacG: 10%, qacH: 0% ekb.eg
qacA/B, qacC, qacG, qacH, qacJStaphylococcus spp.Community EnvironmentUSAqacA/B: 65.1%, qacC: 47.6%, qacG: 39.7%, qacH: 25.4%, qacJ: 12.7% of 63 resistant isolates. nih.gov
qacA/B, qacC, qacEPseudomonas aeruginosaWound InfectionsIraqqacA/B: 57.1%, qacC: 82.1%, qacE: 89.2% of 56 isolates. researchgate.netcosmosscholars.com

The data indicates a widespread distribution of qac genes in both clinical and community settings, suggesting a significant reservoir of resistance to quaternary ammonium compounds like this compound. The high prevalence of these genes, particularly on mobile genetic elements, underscores the potential for their dissemination among bacterial populations.

Advanced Analytical Methodologies for Benzethonium Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Benzethonium (B1203444) analysis, several chromatographic methods have been developed and optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of this compound in various matrices, including pharmaceutical formulations and consumer products. nih.govresearchgate.netnih.gov Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

A prevalent method involves the use of a C18 column with a mobile phase typically consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govnih.govingentaconnect.com The separation is isocratic, meaning the mobile phase composition remains constant throughout the analysis. nih.gov Detection is commonly achieved using a diode array detector (DAD) or a UV-Vis detector at a wavelength where this compound exhibits strong absorbance, such as 275 nm. nih.govingentaconnect.com

Research has demonstrated the development of sensitive and novel HPLC methods for determining this compound chloride in complex samples like anthrax vaccine, where it is used as a preservative. nih.gov In such applications, sample pretreatment, such as acidification and filtration to remove adjuvants, is a critical step to ensure accurate quantification. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) for this compound chloride by HPLC can be as low as 0.5 ppm and 1.5 ppm, respectively, with a broad dynamic range. nih.gov The accuracy of these methods is often confirmed through recovery studies, with recovery rates typically falling within the 98.7%–104.3% range. ingentaconnect.com

ParameterValueReference
Column Endcapped C18 nih.gov
Mobile Phase Methanol/262 mM Ammonium Acetate (80/20, v/v) nih.gov
Detection Diode Array Detector (DAD) nih.gov
Limit of Detection (LOD) 0.5 ppm nih.gov
Limit of Quantitation (LOQ) 1.5 ppm nih.gov
Recovery 100 ± 1.5% nih.gov

This interactive table summarizes typical HPLC parameters for the analysis of this compound chloride in a vaccine formulation.

Gas Chromatography (GC) presents an alternative approach for the analysis of this compound. However, as a quaternary ammonium salt, this compound is non-volatile and cannot be directly analyzed by GC. researchgate.net The methodology, therefore, relies on the thermal dissociation of this compound chloride in the hot GC injector. researchgate.net This thermal degradation process reproducibly yields specific, volatile products that can be separated and detected.

The primary thermal dissociation products of this compound chloride are benzyl (B1604629) chloride and N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanamine. researchgate.net These compounds are then separated on a suitable GC column and detected, most commonly by a mass spectrometer (GC-MS). researchgate.netresearchgate.net The use of MS detection provides high selectivity and sensitivity, allowing for both identification and quantification of the thermal degradation products, which in turn correlates to the amount of this compound in the original sample. researchgate.netresearchgate.net This GC-MS approach has been successfully applied to identify and quantify this compound chloride in commercial grapefruit seed extracts. researchgate.net

Ion Chromatography (IC) is a specialized chromatographic technique primarily used for the separation and analysis of ionic species. In the context of this compound research, IC can be employed to determine the halide counter-ion (chloride) associated with the quaternary ammonium cation. oup.com This is particularly useful for quality control and to ensure the correct salt form of the compound is present in a formulation.

The analysis is typically performed using an anion-exchange column with a suitable eluent, such as a mixture of sodium carbonate and sodium bicarbonate. oup.com A conductivity detector is commonly used to monitor the eluted ions. oup.com While direct analysis of the this compound cation by IC is less common than reversed-phase HPLC, the technique's ability to quantify the associated anion is a valuable complementary tool in the comprehensive analysis of this compound chloride. oup.com

Spectroscopic Approaches for Structural Elucidation and Detection

Spectroscopic techniques are indispensable for obtaining detailed structural information and for the sensitive detection of this compound. These methods probe the interaction of molecules with electromagnetic radiation, providing insights into molecular structure, connectivity, and conformation.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for the structural elucidation and sensitive detection of this compound. ingentaconnect.comdss.go.th When coupled with a separation technique like liquid chromatography (LC-MS), it provides a highly specific and sensitive method for analysis.

In positive ion electrospray ionization mass spectrometry (ESI-MS), this compound readily forms a positively charged molecular ion [M]+. ingentaconnect.comresearchgate.net For this compound chloride, this corresponds to an m/z value that matches the molecular weight of the this compound cation. ingentaconnect.com This accurate mass measurement is a key tool for confirming the identity of the compound. ingentaconnect.com

Tandem mass spectrometry (MS/MS) can provide further structural information through collision-induced dissociation (CID). dss.go.th In this technique, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a characteristic pattern that can be used for unambiguous identification and structural confirmation. dss.go.th This approach is particularly useful for trace-level analysis and for distinguishing this compound from other structurally related quaternary ammonium compounds. dss.go.th

TechniqueApplicationKey FindingsReference
ESI-MS Identification in commercial samplesDetection of the molecular ion [M]+ confirming the presence of this compound. ingentaconnect.com
GC-MS Quantification via thermal dissociation productsIdentification and quantification of benzyl chloride and a tertiary amine. researchgate.netresearchgate.net
LC-MS/MS Trace analysisHigh specificity and sensitivity for quantification at low levels. dss.go.th

This interactive table highlights the applications of different mass spectrometry techniques in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules in solution. copernicus.orgresearchgate.net Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide valuable information about the chemical environment of the atoms within the this compound molecule. spectrabase.comspectrabase.com

The ¹H NMR spectrum of this compound chloride displays characteristic signals for the aromatic protons of the benzyl and phenoxy groups, the aliphatic protons of the ethyl and pentyl chains, and the methyl groups attached to the nitrogen atom and the tert-octyl group. spectrabase.com The chemical shifts, signal multiplicities (splitting patterns), and integration of these signals are all consistent with the known structure of this compound.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. spectrabase.com Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of each signal is indicative of its electronic environment.

Beyond simple structural confirmation, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to probe the spatial proximity of different protons within the molecule. nih.gov This information is crucial for determining the preferred conformation of the flexible side chains of this compound in solution. Understanding the conformational preferences of this compound is important as it can influence its interaction with biological membranes and its antimicrobial activity. copernicus.org

UV-Visible Spectroscopy in Reaction Monitoring

UV-Visible spectroscopy is a valuable tool for monitoring reactions involving this compound, primarily through the formation of colored ion-pair complexes. This technique allows for the observation of reaction progress and the determination of stoichiometric relationships.

The principle often involves reacting the positively charged quaternary ammonium cation of this compound with a negatively charged chromogenic agent, such as an organic dye. The resulting ion-pair complex is then extracted into an organic solvent, and its absorbance is measured at a specific wavelength. The intensity of the color developed is directly proportional to the concentration of the this compound complex, enabling the monitoring of its formation over time.

Research has shown that the choice of the ion-pairing agent and the extraction solvent is critical for achieving optimal sensitivity and selectivity. For instance, various chromotropic acid azo dyes have been utilized for the spectrophotometric determination of this compound chloride. The reaction stoichiometry can be investigated using methods like the continuous variation (Job's) method and the molar ratio method, which help in understanding the molar relationship between this compound and the reacting dye.

A key aspect of reaction monitoring is understanding the kinetics of the reaction. While some ion-pair formation reactions with this compound are rapid, with the absorbance of the product remaining constant over time, others may exhibit a time dependency. In such cases, UV-Visible spectroscopy can be employed to study the rate of color formation, providing insights into the reaction kinetics. The stability of the formed complex over time is also a critical parameter that can be assessed using this technique, ensuring the reliability of the measurements.

Table 1: Spectrophotometric Methods for this compound Chloride Determination

Reagent Wavelength (nm) Linearity Range (µg/mL)
Chromotrope 2R 530 8.96 - 89.62
Chromotrope 2B 520 4.48 - 44.81
Arsenazo (I) 540 8.96 - 89.6
SPADNS 520 4.48 - 44.81

Electrochemical Sensors and Biosensors for Research Monitoring

Electrochemical sensors and biosensors offer a promising avenue for the rapid and sensitive detection of this compound and other quaternary ammonium compounds (QACs). These devices convert the chemical interaction between the analyte and the electrode surface into a measurable electrical signal.

Electrochemical Sensors:

Potentiometric ion-selective electrodes (ISEs) are a significant type of electrochemical sensor for this compound research. These sensors operate based on the principle of measuring the potential difference between an ion-selective membrane, which selectively interacts with the target ion (this compound cation), and a reference electrode. The potential change is logarithmically proportional to the activity of the ion in the sample. For instance, 3D-printed ion-selective membranes have been developed for the determination of benzalkonium, a structurally similar QAC, demonstrating a Nernstian response across a relevant concentration range.

Biosensors:

Biosensors for QACs often utilize a biological recognition element, such as an enzyme, to achieve high selectivity. A notable example is the development of biosensors based on the inhibition of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase). QACs can inhibit the activity of these enzymes, and the degree of inhibition can be measured electrochemically. This change in enzyme activity is then correlated to the concentration of the QAC in the sample. Such biosensors have been developed for the detection of benzalkonium chloride and didecyldimethylammonium chloride, demonstrating their potential for sensitive and robust analysis.

The advantages of these sensor-based methods include their potential for miniaturization, portability for in-field analysis, and high sensitivity, making them valuable tools for monitoring this compound in various research applications, from environmental analysis to industrial process control.

Sample Preparation Strategies for Complex Research Matrices

The accurate determination of this compound in complex research matrices, such as environmental samples (water, soil, sediment) and biological fluids, often requires meticulous sample preparation to remove interfering substances and pre-concentrate the analyte.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a widely used technique for the isolation and purification of this compound from complex samples. For aqueous samples, weak cation exchange (WCX) cartridges have proven effective. The positively charged this compound cation is retained on the negatively charged sorbent, while neutral and anionic interferences are washed away. The retained analyte can then be eluted with a suitable solvent. For instance, a method was developed to measure this compound in wastewater treatment plant effluents using SPE with WCX cartridges.

Accelerated Solvent Extraction (ASE):

For solid matrices like sediment and soil, accelerated solvent extraction offers an efficient method for extracting this compound. This technique uses elevated temperatures and pressures to increase the efficiency of the extraction process. A mixture of acetonitrile and water has been found to be effective for extracting benzalkonium chlorides from sediment samples. The subsequent extract can then be further cleaned up using online SPE.

QuEChERS Method:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has been adapted for the determination of QACs, including this compound chloride, in food matrices like cucumbers and oranges. This approach involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

The choice of sample preparation strategy depends on the nature of the matrix and the analytical technique to be employed. The goal is to obtain a clean extract with a sufficiently high concentration of this compound for accurate and precise quantification.

Table 2: Sample Preparation Techniques for this compound and Related QACs

Technique Matrix Key Features
Solid-Phase Extraction (SPE) Wastewater, Ophthalmic Solutions Utilizes weak cation exchange cartridges to retain the positively charged analyte.
Accelerated Solvent Extraction (ASE) Sediment Employs elevated temperature and pressure for efficient extraction from solid samples.
QuEChERS Fruits and Vegetables A rapid and straightforward method involving solvent extraction and dispersive SPE cleanup.

Method Validation and Inter-Laboratory Comparability in Research

The validation of analytical methods is a critical requirement in scientific research to ensure the reliability and consistency of the obtained results. For this compound analysis, method validation should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

Key validation parameters include:

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Inter-Laboratory Comparability:

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
This compound chloride
Benzalkonium
Benzalkonium chloride
Didecyldimethylammonium chloride
Acetylcholine (B1216132)
Chromotrope 2R
Chromotrope 2B
Arsenazo (I)
SPADNS
Arsenazo III

Environmental Science and Ecotoxicological Research of Benzethonium

Occurrence and Distribution in Aquatic and Terrestrial Research Environments

Benzethonium (B1203444) chloride and related benzalkonium compounds (BACs) have been detected in diverse environmental matrices, including wastewater, surface waters, sediments, and soils researchgate.netresearchgate.netresearchgate.net. Concentrations in surface waters have been reported to range from 0.04 to 58 µg/L researchgate.net. Higher concentrations, ranging from 0.05 to 6.03 mg/L, have been observed in hospital effluents researchgate.net. In wastewater, concentrations can reach up to 1900 µg/L, with higher levels frequently found in sediment samples researchgate.net. Studies in Korea detected benzalkonium chloride in surface waters near a pharmaceutical manufacturing complex, with concentrations ranging from 0.126 to 0.245 µg/L researchgate.net. Benzalkonium compounds have also been found in soil samples, with average detection frequencies of 44-75% and concentrations up to 692 µg/kg, with one study noting the presence of benzalkonium chloride in rice samples researchgate.net.

Degradation Pathways and Metabolite Identification

The environmental degradation of this compound chloride can occur through various biotic and abiotic processes. Research indicates that while not readily biodegradable, it can be metabolized by specific microbial communities and undergo transformation via abiotic pathways nih.govau.dkeuropa.euacs.orgnih.gov.

Microbial consortia, particularly those containing Pseudomonas and Achromobacter genera, have demonstrated the capacity to biodegrade benzalkonium chlorides nih.govacs.orgnih.govnih.gov. Studies have identified specific degradation pathways, including initial ω-oxidation followed by α- and β-oxidation, leading to metabolites such as N,N-dimethylbenzylamine, N-benzylmethylamine, and benzoic acid nih.govau.dk. These microbial communities, enriched from sources like sewage, activated sludge, soil, and sea sediment, exhibit biotransformation rates that correlate with the abundance of specific bacterial strains, like Pseudomonas sp. strain BIOMIG1 acs.orgnih.gov. This strain can mineralize BACs at a significant rate, with a gene cluster encoding for transporters, an integrase, and a dioxygenase identified as being involved in the biotransformation process acs.orgnih.gov. However, high concentrations of benzalkonium chloride (e.g., 100 mg/L of BAC-12 or 10 mg/L of BAC-14) can inhibit biodegradation researchgate.net.

The photochemical transformation of this compound chloride in aquatic environments is an area of ongoing research. This compound chloride can undergo direct photolysis, with an outdoor quantum yield (ΦBZT,outdoor) of 1.7 × 10-2 (mol Ei-1) rsc.org. It also reacts with hydroxyl radicals, a process that is expected to dominate over direct photolysis in natural waters due to limited spectral overlap between sunlight and this compound's absorbance rsc.org. Photolysis half-lives are predicted to be between 12 to 94 days, suggesting slow abiotic degradation in surface waters rsc.org. Studies have also explored advanced oxidation processes, such as UV/chlorine treatment, which can degrade benzalkonium chloride through cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain, with five main intermediates identified researchgate.net. Photocatalytic degradation using TiO2 nanoparticles has also been investigated, with hybridization of activated carbon onto TiO2 showing enhanced adsorption for cationic pollutants like this compound chloride, leading to complete mineralization within 2 hours of UV irradiation researchgate.net.

While direct hydrolysis is not a primary degradation pathway for benzalkonium chlorides, abiotic transformations can occur. Under specific conditions, such as in the presence of elevated nitrite (B80452) concentrations, benzalkonium chloride can undergo abiotic transformation via a modified Hofmann degradation pathway, involving nucleophilic substitution with nitrite researchgate.net. This process was observed to be limited to liquid-phase concentrations above 7.8–10.8 mg/L researchgate.net.

Interactions with Environmental Matrices

This compound chloride interacts with environmental matrices primarily through sorption, which significantly influences its fate, transport, and bioavailability.

Sorption to soil components and sediments is a key factor in the environmental fate of this compound chloride researchgate.netresearchgate.netkorea.ac.krresearchgate.net. This sorption is attributed to both cation exchange and van der Waals forces, with the magnitude of sorption increasing with the length of the alkyl chain researchgate.netresearchgate.netkorea.ac.kr. Benzalkonium compounds sorb to negatively charged surfaces via ionic interactions and to nonpolar organic surfaces through van der Waals interactions researchgate.netkorea.ac.kr. Studies indicate that benzalkonium ions are highly sorptive to soils, with cation exchange being the dominant mechanism at environmental concentrations researchgate.netkorea.ac.kr. Models have been developed to predict sorption coefficients based on organic carbon content and cation exchange capacity of soils researchgate.netkorea.ac.kr. The strong sorption suggests a low potential for leaching into groundwater researchgate.net.

Synthetic Chemistry and Derivatization Studies of Benzethonium and Analogues

Classical and Novel Synthetic Routes to Benzethonium (B1203444)

The traditional synthesis of this compound chloride is a multi-step process that has been well-established. A common classical route involves the condensation of p-diisobutylphenol with β,β'-dichlorodiethyl ether in the presence of a basic catalyst. This reaction forms 2-[2-[4-(1,1,3,3-tetramethylbutyl) phenoxy]ethoxy]ethyl chloride. chemicalbook.com The subsequent step involves an alkaline dimethylamination to produce the corresponding tertiary amine. After purification, this amine is dissolved in a suitable solvent and treated with benzyl (B1604629) chloride, which results in the quaternization of the amine and the precipitation of the final product, this compound chloride. chemicalbook.com

An alternative classical pathway starts with N,N-Dimethylbenzylamine and 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)benzene to produce this compound chloride. chemicalbook.com

In response to the need for greener and safer chemical processes, novel synthetic routes have been developed. One innovative approach eliminates the use of carcinogenic starting materials, such as bis-chloro ethyl ether, which are employed in some older methods. quickcompany.in This improved process also utilizes potassium hydroxide (B78521) as the alkaline source, which has been shown to facilitate a faster reaction rate and provide more consistent and higher yields of high-purity this compound chloride. quickcompany.in This method avoids the use of unstable reagents like sodamide, representing a significant advancement in the industrial production of the compound. quickcompany.in Further refinements in the synthesis of key intermediates have also been reported, focusing on simple, cost-effective, and high-yield methods. google.com

Rational Design and Synthesis of this compound Analogues

The rational design of new this compound analogues is primarily driven by the need to enhance antimicrobial efficacy and overcome the growing issue of microbial resistance. researchgate.net This strategy involves making targeted structural modifications to the parent molecule to optimize its interaction with microbial targets. nih.gov The synthesis of such analogues allows for detailed investigations into how specific molecular features influence biological activity.

The structure of quaternary ammonium (B1175870) compounds (QACs) like this compound features a positively charged head group and a lipophilic alkyl tail. The length of this alkyl chain is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies have demonstrated that the antimicrobial potency of benzalkonium-type compounds, which are structurally similar to this compound, is highly dependent on the alkyl chain length. nih.gov

Research indicates a parabolic relationship between the chain length and antimicrobial effect, with optimal activity generally observed for derivatives with 12 to 14 carbon atoms in the alkyl chain. mdpi.com Shorter chains may not be able to sufficiently penetrate the bacterial cell wall, while chains that are too long may be overly flexible, which also hinders effective infiltration. mdpi.com

Detailed studies on a series of benzalkonium salts with alkyl chains ranging from C2 to C20 have provided specific insights into this relationship. nih.govresearchgate.net The findings reveal that different chain lengths exhibit optimal efficacy against different types of microorganisms. researchgate.net

Table 1: Optimal Alkyl Chain Length of Benzalkonium Analogues for Antimicrobial Activity
Alkyl Chain LengthOptimal Activity AgainstReference
C12 (dodecyl)Yeast and Fungi researchgate.net
C14 (tetradecyl)Gram-positive bacteria researchgate.net
C16 (hexadecyl)Gram-negative bacteria researchgate.net

Beyond antimicrobial activity, the alkyl chain length also influences the pharmacokinetic properties of these compounds. Studies in rats have shown that longer alkyl chains (e.g., C16) lead to lower elimination rates and longer retention times in the blood compared to shorter chains (e.g., C12). researchgate.net Furthermore, tissue distribution is affected, with longer chains preferentially accumulating in the lungs, liver, and spleen, while shorter chains show higher concentrations in the kidney. researchgate.netnih.gov

Modifications to the aromatic rings of this compound analogues represent another strategy to alter their biological properties. The benzyl group, in particular, is a common target for substitution. The introduction of different aromatic or heteroaromatic moieties can influence the molecule's hydrophobicity, steric profile, and electronic characteristics, thereby affecting its antimicrobial potency.

The final step in the synthesis of this compound and its analogues is the quaternization of a tertiary amine, which creates the cationic head group essential for its activity. chemicalbook.com This reaction, often a Menshutkin reaction, typically involves reacting the tertiary amine with an alkylating agent like benzyl chloride. researchgate.net

Variations in this quaternization step can produce a wide array of novel derivatives. The choice of the quaternizing agent determines the nature of the fourth substituent on the nitrogen atom. For example, using 4-chloromethylpyridine instead of benzyl chloride results in analogues containing a pyridyl moiety, which, as discussed, alters the biological activity spectrum. researchgate.net The process of quaternization is critical as it enhances the positive charge density of the molecule. researchgate.net This increased cationicity strengthens the interaction between the compound and the negatively charged components of bacterial cell membranes, which is a key mechanism of its antimicrobial action. researchgate.net

Advanced Characterization Techniques for Novel this compound Derivatives

The synthesis of novel this compound derivatives requires rigorous characterization to confirm their structure, purity, and physicochemical properties. A suite of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR are fundamental for elucidating the precise molecular structure of new analogues. orientjchem.org These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the unambiguous confirmation of the synthesized structure, including the position of substituents on aromatic rings and the length of alkyl chains. researchgate.netorientjchem.org

Mass Spectrometry (MS) : Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the novel compounds and confirm their elemental composition. researchgate.net This provides definitive proof of a successful synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the presence of specific functional groups within the molecule. researchgate.netorientjchem.org Characteristic absorption bands can confirm the integrity of moieties like aromatic rings and ether linkages.

High-Performance Liquid Chromatography (HPLC) : HPLC is an essential tool for assessing the purity of the synthesized derivatives and for separating components in a mixture. nih.gov When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful analytical tool for both purification and identification. nih.gov

These characterization methods are crucial for establishing a clear link between the chemical structure of a novel derivative and its observed biological activity. researchgate.netresearchgate.net

Advanced Applications of Benzethonium in Research Modalities

Use in Cell Culture Contamination Control Research

Microbial contamination is a persistent challenge in cell culture, potentially invalidating experimental results. Research into effective contamination control agents is crucial for maintaining the integrity of in vitro studies. Benzethonium (B1203444) chloride, with its broad-spectrum antimicrobial activity, is a compound of interest in this area of research. parksideirl.com Studies have shown its efficacy against a range of common laboratory contaminants, including gram-positive bacteria. parksideirl.com

The mechanism of action, which involves the disruption of microbial cell membranes leading to the leakage of cytoplasmic contents, makes it a potent antimicrobial agent. parksideirl.comdrugbank.com Research in this context focuses on determining the optimal, non-cytotoxic concentrations that can prevent microbial growth without adversely affecting the cultured mammalian cells. This involves extensive cell viability and proliferation assays to establish a therapeutic window. While not yet a standard supplement in culture media, this compound serves as a valuable tool in research aimed at developing new strategies to combat and understand cell culture contamination.

Incorporation into Antimicrobial Material Science Research

The development of materials with inherent antimicrobial properties is a burgeoning field of research, with applications ranging from medical devices to consumer products. This compound's cationic and amphiphilic nature makes it a candidate for incorporation into various materials to impart antimicrobial functionality.

A key area of research is the modification of material surfaces with this compound to create antimicrobial interfaces. Techniques such as covalent immobilization and layer-by-layer assembly are explored to attach this compound to surfaces like polymers and activated carbon. researchgate.net A primary research question in this field is ensuring the biocompatibility of these modified surfaces. While the antimicrobial effect is desired, the material must not elicit a toxic response in host tissues.

Biocompatibility studies for this compound-modified surfaces involve in vitro cytotoxicity assays using relevant cell lines and, in later stages, in vivo implantation models. Researchers investigate how the concentration and orientation of immobilized this compound affect both its antimicrobial efficacy and its interaction with mammalian cells. The goal is to create surfaces that can effectively kill or repel microbes while promoting favorable tissue integration.

For some applications, a sustained release of the antimicrobial agent from a material is desirable. This compound can be incorporated into polymer matrices, such as hydrogels or nanofibers, from which it can be slowly released over time. researchgate.netnih.gov Research in this area focuses on understanding and controlling the release kinetics of this compound from these polymer systems.

Mathematical models, such as the Higuchi and Korsmeyer-Peppas models, are often employed to describe the release profiles. mdpi.com The release kinetics are influenced by factors such as the polymer composition, the concentration of this compound, and the environmental conditions (e.g., pH, temperature). nih.gov By studying these parameters, researchers can design materials with tailored release profiles for specific applications, ensuring a localized and sustained antimicrobial effect. While much of the available research focuses on the similar compound benzalkonium chloride, the principles and models are directly applicable to studying this compound release. researchgate.netnih.govchalmers.se

Table 1: Factors Influencing this compound Release from Polymer Matrices

Factor Description Potential Impact on Release Rate
Polymer Composition The type of polymer used (e.g., hydrogel, solid polymer) and its properties (e.g., hydrophilicity, degradation rate). More hydrophilic or rapidly degrading polymers may lead to a faster release.
This compound Concentration The initial amount of this compound loaded into the polymer matrix. Higher loading concentrations can result in a faster initial release rate.
Environmental pH The pH of the surrounding medium. Changes in pH can affect the swelling of the polymer and the solubility of this compound, thereby altering the release rate.
Temperature The temperature of the environment. Increased temperature can enhance the diffusion rate of this compound from the polymer matrix.

| Cross-linking Density | The degree of cross-linking within the polymer network. | Higher cross-linking density can create a more tortuous path for diffusion, leading to a slower release. |

Role as a Model Compound in Membrane Biology Studies

The ability of this compound to disrupt lipid bilayers makes it a valuable tool in membrane biology research. drugbank.comnih.gov Its well-defined chemical structure and mechanism of action allow it to be used as a model compound to study the effects of cationic surfactants on cell membranes.

By observing the interaction of this compound with artificial lipid bilayers (liposomes) and live cell membranes, researchers can gain insights into the fundamental processes of membrane destabilization and permeabilization. drugbank.com Techniques such as fluorescence microscopy, electron microscopy, and electrophysiology are used to visualize and quantify the effects of this compound on membrane structure and function. nih.govnih.gov These studies contribute to a broader understanding of how various molecules interact with and disrupt cell membranes, which is relevant to fields such as drug delivery and toxicology.

Analytical Reagent in Biochemical Assays

This compound chloride has been successfully employed as an analytical reagent in biochemical assays, particularly for the quantification of proteins in biological fluids. nih.gov A notable application is in turbidimetric assays for measuring protein concentrations in urine and cerebrospinal fluid. google.comoup.comnih.gov

In this method, this compound chloride is added to the sample under alkaline conditions. umin.jp The cationic this compound molecules interact with the negatively charged protein molecules, causing them to precipitate out of solution and form a fine suspension. bioactiva.com The resulting turbidity of the solution is proportional to the protein concentration and can be measured spectrophotometrically. nih.govgoogle.com This method has been adapted for use in automated centrifugal analyzers, offering a rapid and precise means of protein quantification in clinical and research laboratories. nih.gov

Table 2: Comparison of this compound Chloride Turbidimetric Assay with Other Protein Quantification Methods

Method Principle Advantages Disadvantages
This compound Chloride Turbidimetric measurement of protein precipitation by a cationic surfactant. google.comumin.jpbioactiva.com Good precision, suitable for automation, similar reactivity with different proteins. nih.govnih.gov Potential for interference from other substances in the sample. researchgate.net
Trichloroacetic Acid Turbidimetric measurement of protein precipitation by acid. Simple and inexpensive. Can be less precise and may have varying reactivity with different proteins.
Coomassie Brilliant Blue Spectrophotometric measurement of dye binding to protein. High sensitivity. Significant variation in response between different proteins.

| Biuret Method | Spectrophotometric measurement of a colored complex formed with peptide bonds. | Good specificity for proteins. | Lower sensitivity compared to dye-binding assays. |

Development of Detection Probes Utilizing this compound Interactions

The specific interactions of this compound with other molecules open up possibilities for its use in the development of novel detection probes and sensors. While research in this area is still emerging, the principles of molecular recognition involving this compound can be applied to create systems for detecting specific analytes.

For instance, the interaction of the cationic this compound with anionic molecules could be harnessed to develop fluorescent probes. In such a system, the binding of this compound to a target analyte could lead to a change in the fluorescence signal, such as quenching or enhancement, allowing for the quantification of the analyte. rsc.orgnih.govresearchgate.net The development of such probes would involve synthesizing derivatives of this compound that are conjugated to a fluorophore and then screening these probes for their selectivity and sensitivity towards various target molecules. Research in this domain could lead to new analytical tools for applications in environmental monitoring, diagnostics, and biotechnology.

Future Directions and Emerging Research Paradigms for Benzethonium

Nanotechnology Applications in Benzethonium (B1203444) Delivery and Research

Nanotechnology offers transformative potential for enhancing the efficacy and application of this compound. By incorporating this compound into nanoscale delivery systems, its properties can be augmented for more targeted and controlled action. Research into related compounds has shown that surface modification of silver nanoparticles with benzalkonium chloride (BAC) significantly improves their antimicrobial efficacy against a range of bacteria. mdpi.com This suggests a promising avenue for developing this compound-coated nanoparticles for use in advanced antimicrobial coatings, wound dressings, and medical device sterilization.

Furthermore, formulating this compound into nanoemulsions or nanospheres could improve its delivery characteristics for specific applications. researchgate.net These nanocarriers can enhance solubility, stability, and the ability to penetrate microbial biofilms, which are notoriously difficult to eradicate. chemicalbook.com Future research should focus on designing and optimizing this compound-based nanoplatforms, characterizing their antimicrobial activity, and evaluating their potential in fields ranging from medicine to food safety and materials science. researchgate.net

Computational Modeling and In Silico Approaches for Structure-Function Prediction

Computational modeling and in silico techniques are powerful predictive tools for understanding the molecular interactions that govern this compound's biological activity. Molecular docking, a key computational method, allows researchers to predict how a molecule like this compound might bind to a specific protein target. This approach was successfully used to hypothesize and confirm that this compound chloride binds to the SH2 domain of the STAT3 protein, thereby inhibiting its dimerization and nuclear translocation. nih.gov This finding highlights a potential anti-cancer mechanism and demonstrates the power of in silico screening to identify novel biological targets for existing compounds. nih.gov

Future research can expand this approach to screen this compound against vast libraries of proteins to predict other potential interactions and biological effects. Molecular dynamics simulations can further be used to model its interaction with microbial cell membranes at an atomic level, providing a detailed view of the disruption process. nih.gov These computational strategies can accelerate research by prioritizing experimental targets, refining our understanding of structure-function relationships, and guiding the design of new this compound derivatives with enhanced or more specific activities.

Table 2: Example of In Silico Approach for this compound Research

Computational MethodBiological TargetPredicted Interaction/ProcessPotential Implication
Molecular DockingSTAT3 Protein (SH2 Domain)This compound binds to the SH2 domain, preventing STAT3 dimerization. nih.govProvides a mechanistic basis for its observed anti-tumor activity in head and neck squamous cell carcinoma. nih.gov
Molecular Dynamics SimulationBacterial Lipid BilayerSimulation of this compound molecules inserting into and disrupting the membrane structure.Elucidates the precise physical mechanism of its antimicrobial action and how membrane composition affects susceptibility.
Virtual ScreeningLibrary of Viral or Fungal ProteinsIdentification of potential binding sites on essential microbial enzymes.Discovery of novel antiviral or antifungal applications for this compound.

Interdisciplinary Research on Environmental Remediation Strategies

The widespread use of this compound and other quaternary ammonium (B1175870) compounds in disinfectants and personal care products leads to their release into wastewater systems and, subsequently, the broader environment. northwestern.edunih.gov While their environmental fate and toxicity are subjects of ongoing study, there is a clear need for interdisciplinary research focused on developing effective remediation strategies. nih.govresearchgate.net

Future work should explore bioremediation approaches, which use microorganisms to degrade or detoxify contaminants. This involves identifying and engineering bacteria or fungi that can metabolize this compound, breaking it down into benign components. A systems biology approach to bioremediation can help in understanding the complex microbial community dynamics and metabolic pathways involved in this process. nih.gov Additionally, phytoremediation—the use of plants to remove pollutants from soil or water—could be investigated. Interdisciplinary collaborations between microbiologists, environmental engineers, chemists, and plant biologists will be essential to design and implement sustainable strategies for mitigating the environmental impact of this compound.

Exploration of this compound's Role in Systems Biology and Ecological Dynamics

Understanding the full impact of this compound requires moving beyond the study of single organisms to a systems biology perspective that considers its effects on complex microbial communities and ecological dynamics. nih.gov The introduction of a potent antimicrobial agent like this compound into an environment can have cascading effects, altering the composition and function of the native microbiota. mdpi.com

Q & A

Q. What controls are essential when evaluating this compound chloride’s apoptotic pathways in vivo?

  • Methodology : In xenograft models (e.g., FaDu tumors in SCID mice), include vehicle controls (saline) and caspase inhibitor cohorts (e.g., zVAD, 10 µM) to isolate apoptosis-specific effects . Monitor tumor volume via caliper measurements and validate with histopathological analysis of caspase-3 activation .

Q. How can researchers mitigate off-target effects in electrophysiology studies of HERG channels?

  • Methodology : Use HEK293 cells stably transfected with HERG and include a negative control (untransfected cells). Apply voltage-step protocols (-80 mV to +60 mV) and subtract background currents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.